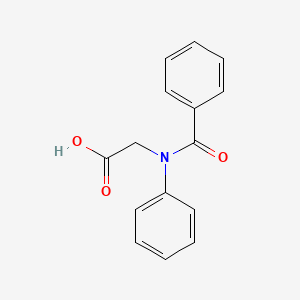

2-(N,1-Diphenylformamido)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(N,1-Diphenylformamido)acetic acid is a fine chemical used primarily as a reagent in organic synthesis. It serves as an intermediate for the production of other compounds and can be utilized as a building block for more complex molecules . The molecular formula of 2-(N,1-diphenylformamido)acetic acid is C15H13NO3, and it has a molecular weight of 255.27 g/mol .

Wissenschaftliche Forschungsanwendungen

2-(N,1-Diphenylformamido)acetic acid has several applications in scientific research:

Organic Synthesis: Used as a reagent and intermediate for the synthesis of more complex molecules.

Pharmaceutical Research:

Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

Target of Action

It is known to be used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It is known to participate in nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity . This allows for the nucleophilic attack by other molecules, leading to the formation of new chemical bonds .

Biochemical Pathways

Given its role as a reagent in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways, depending on the specific context of its use.

Result of Action

As a reagent in organic synthesis , it likely contributes to the formation of a variety of complex molecules.

Biochemische Analyse

Cellular Effects

The cellular effects of 2-(N,1-diphenylformamido)acetic acid are not well-documented. Acetic acid, from which it is derived, can have significant effects on cells. For example, acetic acid can cause stress and cell death in yeast . It is unclear whether 2-(N,1-diphenylformamido)acetic acid has similar effects on cells, or how it might influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Acetic acid and its derivatives are known to participate in various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the transfer of a nucleophile to a carbonyl group, resulting in the formation of a new bond. It is possible that 2-(N,1-diphenylformamido)acetic acid could participate in similar reactions, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

Acetic acid solutions can be prepared and stored at room temperature for several months , suggesting that 2-(N,1-diphenylformamido)acetic acid may also be relatively stable under similar conditions.

Metabolic Pathways

Acetic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . It is unclear whether 2-(N,1-diphenylformamido)acetic acid participates in similar pathways, or how it might interact with enzymes or cofactors.

Transport and Distribution

Acetic acid can diffuse across cell membranes and is transported in the body primarily in the form of acetate . It is unclear whether 2-(N,1-diphenylformamido)acetic acid is transported and distributed in a similar manner.

Subcellular Localization

Acetic acid and its derivatives can diffuse across cell membranes and may therefore be found in various subcellular compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,1-diphenylformamido)acetic acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by the addition of aniline. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure efficient production on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N,1-Diphenylformamido)acetic acid undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often facilitated by acid or base catalysts.

Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Nucleophilic Acyl Substitution: Common reagents include strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.

Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.

Major Products

Nucleophilic Acyl Substitution: Produces substituted acyl derivatives depending on the nucleophile used.

Esterification: Results in the formation of esters, which are useful intermediates in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoylphenylaminoacetic acid: Shares a similar structure and is used in similar applications.

Indole-3-acetic acid: A plant hormone with different biological activities but similar in terms of being an acetic acid derivative.

Uniqueness

2-(N,1-Diphenylformamido)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

2-(N-benzoylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWGJPPIJZCZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B2417320.png)

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2417326.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![4-ethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)